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delta-Cyclodextrin

Cat. No.: B1251966
M. Wt: 1459.3 g/mol
InChI Key: UXRSQEDGDSCMFT-MIOCUFQXSA-N
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Description

Overview of Cyclodextrins: Macrocyclic Oligosaccharides

Cyclodextrins (CDs) are a family of cyclic oligosaccharides produced from starch through enzymatic conversion. wikipedia.orgbiosynth.com They consist of a macrocyclic ring of glucose subunits linked by α-1,4 glycosidic bonds. wikipedia.orgbiosynth.comatamanchemicals.com The most common naturally occurring cyclodextrins are alpha-cyclodextrin (B1665218) (α-CD), beta-cyclodextrin (B164692) (β-CD), and gamma-cyclodextrin (B1674603) (γ-CD), which contain six, seven, and eight glucose units, respectively. wikipedia.orgbiosynth.comatamanchemicals.com

These molecules possess a toroidal or truncated cone shape with a hydrophobic interior cavity and a hydrophilic exterior surface due to the arrangement of hydroxyl groups. wikipedia.orgbiosynth.comatamanchemicals.comnih.gov The hydrophobic cavity allows cyclodextrins to encapsulate a wide range of hydrophobic guest molecules, forming inclusion complexes. wikipedia.orgbiosynth.comatamanchemicals.comnih.gov This host-guest chemistry is the basis for their extensive use in various industries, including pharmaceuticals, food, cosmetics, and environmental engineering. wikipedia.orgbiosynth.comatamanchemicals.comnih.govresearchgate.net

Distinctive Structural Features of delta-Cyclodextrin (Cyclomaltononaose)

This compound (δ-CD) is a larger-ring cyclodextrin (B1172386) composed of nine α-1,4-linked D-glucopyranose units. nih.govresearchgate.netingentaconnect.com While α-, β-, and γ-CDs are the most widely studied and utilized, δ-CD and other larger-ring cyclodextrins (with more than eight glucose units) have been known for decades. acs.orgresearchgate.netnih.gov

Compared to the smaller cyclodextrins, δ-CD possesses a larger cavity size. researchgate.netacs.org The size of the cyclodextrin ring directly influences its symmetry and complexing capacity. Larger cyclodextrins like γ-CD and δ-CD are less symmetrical than their smaller counterparts. While the depth of the cavities is similar across the parent CDs, the inner diameter, which increases with the number of glucose subunits, is a primary factor determining the ability to host organic molecules. nih.gov The macrocyclic ring of δ-CD has been noted as being considerably warped compared to the more round shapes of α-, β-, and γ-CD. pharm.or.jp

The molecular formula of this compound is C54H90O45 and its molecular weight is 1459.3 g/mol .

Historical Context of this compound Research and Early Limitations

The history of cyclodextrins dates back to the late 19th century with the initial observations of crystalline dextrins produced by enzymatic degradation of starch. biosynth.comnih.govnih.gov The structures of α- and β-cyclodextrins were later revealed in the 1940s using X-ray crystallography. atamanchemicals.com The concept of cyclodextrins forming inclusion complexes was identified in the late 1940s. atamanchemicals.com

This compound, along with epsilon-dextrin (with 10 glucose monomers), was reported in 1957. nih.gov However, compared to the more common smaller cyclodextrins, the physicochemical properties of these larger CDs, including δ-CD, were initially found to be less suitable for complex formation in some contexts. nih.gov

A significant limitation in the research and application of δ-CD has been the difficulty in obtaining it in significant quantities. acs.orgresearchgate.netnih.govacs.org While δ-CD forms transiently as a minor component during the enzymatic breakdown of starch by cyclodextrin glucanotransferase (CGTase), the major products are typically α-, β-, and γ-CDs. researchgate.netnih.gov This made isolation and purification of δ-CD challenging and limited researchers to working with only scant, milligram quantities for many years. acs.orgnih.govacs.org Early synthesis methods, including elaborate organic synthesis, were often laborious and yielded small amounts. acs.orgresearchgate.net

Significance of Recent Advancements in this compound Synthesis for Academic Exploration

Recent advancements in the synthesis of this compound have significantly impacted its availability and potential for academic exploration in supramolecular chemistry. The development of scalable methods to produce δ-CD in multigram quantities has overcome a major historical limitation. acs.orgnih.govacs.org

A breakthrough method involves the templated enzymatic synthesis of δ-CD using a superchaotropic dodecaborate (B577226) template, such as B₁₂Cl₁₂²⁻, to direct the selective formation of δ-CD from within an enzyme-mediated dynamic combinatorial library of cyclodextrins. nih.govacs.orgnih.govacs.org This approach utilizes a food-grade enzyme, cyclodextrin glucanotransferase (CGTase), and can start from readily available α-CD or starch. acs.orgacs.orgacs.org

This templated synthesis method has demonstrated the ability to produce δ-CD in high yields (greater than 40%) and high purity (greater than 95% purity without chromatography). acs.orgnih.govacs.org The template is also recyclable, contributing to the scalability of the process. nih.gov

The increased availability of δ-CD is crucial for unlocking its unexplored potential. acs.org Its larger cavity size suggests it could serve as a superior host for supramolecular complexation with larger guest molecules, including macromolecular pharmaceuticals such as proteins and nucleic acids. acs.org Researchers can now conduct more extensive investigations into its properties and explore its applications in various fields of supramolecular chemistry, materials science, chiral sensing, catalysis, and separation. acs.org Studies are ongoing to understand the complex formation abilities of δ-CD with various guest molecules, including macrocyclic compounds and fullerenes like C70. researchgate.netingentaconnect.comresearchgate.netpharm.or.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H90O45 B1251966 delta-Cyclodextrin

Properties

Molecular Formula

C54H90O45

Molecular Weight

1459.3 g/mol

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41S,43R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R,57R,58R,59R,60R,61R,62R,63R)-5,10,15,20,25,30,35,40,45-nonakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39,42,44-octadecaoxadecacyclo[41.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36.238,41]trihexacontane-46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63-octadecol

InChI

InChI=1S/C54H90O45/c55-1-10-37-19(64)28(73)46(82-10)92-38-11(2-56)84-48(30(75)21(38)66)94-40-13(4-58)86-50(32(77)23(40)68)96-42-15(6-60)88-52(34(79)25(42)70)98-44-17(8-62)90-54(36(81)27(44)72)99-45-18(9-63)89-53(35(80)26(45)71)97-43-16(7-61)87-51(33(78)24(43)69)95-41-14(5-59)85-49(31(76)22(41)67)93-39-12(3-57)83-47(91-37)29(74)20(39)65/h10-81H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-/m1/s1

InChI Key

UXRSQEDGDSCMFT-MIOCUFQXSA-N

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@H](O2)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O2)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O

Synonyms

delta-CD
delta-cyclodextrin

Origin of Product

United States

Synthetic Methodologies and Chemical Functionalization of Delta Cyclodextrin

Enzymatic Synthesis Pathways for delta-Cyclodextrin Production

Enzymatic synthesis of cyclodextrins primarily relies on the action of cyclodextrin (B1172386) glucanotransferase (CGTase). This enzyme catalyzes the conversion of starch or other α-1,4-glucans into cyclic structures through an intramolecular transglycosylation reaction. lidsen.commdpi.com

Cyclodextrin glucanotransferase (CGTase) is a key enzyme in the biosynthesis of cyclodextrins. It facilitates the cleavage and subsequent cyclization of glucan chains. lidsen.com While CGTase is essential for the formation of cyclic oligosaccharides, its natural product profile typically includes a mixture of α-, β-, and γ-CDs, with δ-CD usually present in very low concentrations. nih.govresearchgate.netlidsen.com The specificity of CGTase can vary depending on its microbial origin. Engineering of CGTases has been investigated as a means to potentially alter their product specificity to favor the formation of larger cyclodextrins. researchgate.netmdpi.com

To enhance the yield and selectivity of δ-CD formation, template-assisted enzymatic synthesis strategies have been developed. These methods utilize guest molecules that act as templates by preferentially binding to δ-CD, thereby stabilizing it within the dynamic equilibrium of cyclodextrins produced by CGTase. nih.govacs.org This stabilization shifts the equilibrium towards the formation of the template-bound δ-CD. acs.org

Superchaotropic anions, particularly halogenated dodecaborate (B577226) clusters such as dodecachlorododecaborate (B₁₂Cl₁₂²⁻), have proven to be effective templates for directing the enzymatic synthesis towards δ-CD. acs.orgacs.orgresearchgate.netnih.gov In the presence of CGTase and a suitable glucan substrate (such as α-CD), these anions bind selectively to δ-CD within a dynamic combinatorial library of interconverting cyclodextrins. acs.orgacs.org This templating effect allows for the synthesis of δ-CD in significantly higher yields and purity than previously possible. acs.orgacs.orgresearchgate.netnih.gov

Recent studies have demonstrated the scalability of this method, achieving multigram quantities of δ-CD with yields exceeding 40% and purity greater than 95% without the need for chromatography. acs.orgacs.orgresearchgate.netnih.gov The dodecaborate template can also be effectively recovered and reused, contributing to the cost-effectiveness of the process. acs.org

Research findings on dodecaborate-templated δ-CD synthesis highlight the effectiveness of B₁₂Cl₁₂²⁻:

TemplateStarting MaterialCGTase SourceYield (%)Purity (%)ScaleReference
Na₂B₁₂Cl₁₂²⁻α-CDCommercial>40>95Multigram acs.orgacs.orgresearchgate.netnih.gov
Na₂B₁₂Br₁₂²⁻α-CDCommercialMinor-- acs.orgacs.org
Na₂B₁₂I₁₂²⁻α-CDCommercialMinor-- acs.orgacs.org

Detailed investigations using techniques such as NMR spectroscopy and isothermal titration calorimetry (ITC) have provided insights into the binding interactions between dodecaborate anions and various cyclodextrins, explaining the observed selectivity for δ-CD with B₁₂Cl₁₂²⁻. acs.orgacs.org

Bolaamphiphiles, molecules characterized by a hydrophobic linker connecting two hydrophilic headgroups, have also been explored as templates for the enzymatic synthesis of δ-CD. nih.govresearchgate.net These molecules can thread into the cavity of δ-CD, forming pseudorotaxane structures. nih.govresearchgate.net The formation of these inclusion complexes, particularly cooperative binding events such as the formation of a 1:2 complex between δ-CD and a bolaamphiphile, can effectively direct the CGTase-catalyzed reaction towards increased δ-CD production. nih.govresearchgate.net This template-assisted approach using bolaamphiphiles has resulted in unprecedented yields of δ-CD. nih.govresearchgate.net Similar to dodecaborate templates, bolaamphiphiles can be recovered and recycled for subsequent synthesis reactions. nih.govresearchgate.net

Research on bolaamphiphile-directed δ-CD synthesis indicates their potential as templates:

TemplateStarting MaterialCGTase SourceYield (%)Purity (%)Reference
Bolaamphiphile T1StarchCGTaseUnprecedented- nih.govresearchgate.net

NMR spectroscopy has been instrumental in studying the threading of bolaamphiphiles into the δ-CD cavity and characterizing the stoichiometry of the resulting inclusion complexes. nih.govresearchgate.net

Optimizing the reaction conditions is critical for maximizing the efficiency and specificity of enzymatic δ-CD synthesis. Key parameters include reaction time, temperature, substrate concentration, enzyme concentration, and template concentration. nih.govacs.orgresearchgate.net

For the dodecaborate-templated synthesis, studies have identified optimal conditions. A reaction temperature of 30°C is favorable for enzyme activity. While a reaction time of 24 hours yields the highest amount of δ-CD (40%), extending the time to 48 hours can lead to higher purity (>95%), although some hydrolysis may occur. acs.org The concentration of the template is also a crucial factor influencing the selectivity towards δ-CD. acs.orgacs.org

Effects of optimized parameters on δ-CD synthesis:

ParameterOptimal Value/EffectReference
Reaction Time24 hours for highest yield (40%), 48 hours for >95% purity acs.org
Temperature30°C
Template ConcentrationOptimal concentration for highest selectivity acs.orgacs.org

The use of debranching enzymes like isoamylase (B1167963) and pullulanase in conjunction with CGTase can further enhance selectivity by minimizing the formation of undesirable branched byproducts.

Chemical Synthesis Approaches for this compound and its Analogues

One reported chemical synthesis strategy for δ-CD involves starting from maltotriose (B133400) and employing intramolecular glycosylation to construct the nine-membered ring. researchgate.net This approach typically requires the introduction of protective groups on the maltotriose units and their subsequent coupling and cyclization. researchgate.net While this method can yield δ-CD with high α-selectivity, it often involves numerous steps and necessitates extensive chromatographic purification to isolate the desired product from linear oligosaccharides and other byproducts.

Despite the complexities, chemical synthesis remains valuable for preparing δ-CD derivatives that are difficult or impossible to obtain enzymatically, such as those with isotopic labeling or specific functional group modifications, which are useful for detailed mechanistic studies and the development of novel materials. Chemical synthesis has also been employed in the preparation of various cyclodextrin analogues with altered cavity sizes or functionalities. nih.govmdpi.com

Derivatization and Chemical Functionalization of this compound

The derivatization of this compound primarily involves the modification of its hydroxyl groups, located at the C2, C3 (secondary rim), and C6 (primary rim) positions of each glucose unit. These hydroxyl groups offer sites for various chemical reactions, allowing for the introduction of diverse functional moieties. The reactivity of these hydroxyl groups can differ based on their position, with primary hydroxyl groups at C6 generally being more accessible and reactive than the secondary hydroxyl groups at C2 and C3 daneshyari.comnih.gov. The C3 hydroxyl group is often the least accessible due to steric hindrance and hydrogen bonding nih.gov.

Chemical synthesis of δ-CD has been reported, including a multi-step process starting from maltotriose daneshyari.com. More recently, templated enzymatic synthesis methods have enabled the preparative-scale production of δ-CD in higher yields and purity, making it more accessible for derivatization studies nih.govwikipedia.org.

Strategies for Selective Substitution and Per-Substitution

Functionalization strategies for cyclodextrins, applicable in principle to this compound, aim to achieve either selective substitution at specific hydroxyl positions or per-substitution where all or most hydroxyl groups are modified.

Selective Substitution: Achieving selective substitution on a cyclodextrin ring is challenging due to the presence of multiple hydroxyl groups with similar reactivity nih.gov. Strategies often involve exploiting the subtle differences in reactivity between the C2, C3, and C6 hydroxyls, or employing protecting group chemistry. For instance, the C6 primary hydroxyl groups are generally more reactive and can be selectively modified under controlled conditions daneshyari.comnih.gov. Selective protection of either the primary or secondary rim can also be employed to direct functionalization to the unprotected rim nih.gov. Complexation of the cyclodextrin with a guest molecule can also influence the reactivity of certain hydroxyl groups, potentially directing substitution to specific positions nih.gov. While detailed examples specifically for selective substitution of δ-CD are less documented compared to α- or β-CD in the provided snippets, the general principles of exploiting differential reactivity and using protective groups are applicable.

Per-Substitution: Per-substitution involves the modification of all or nearly all hydroxyl groups on the cyclodextrin molecule with the same functional group. This typically requires using a large excess of the modifying reagent and forcing reaction conditions to ensure complete reaction at all available sites. Per-substituted cyclodextrin derivatives can have drastically altered properties compared to the native cyclodextrin, often exhibiting increased hydrophobicity or hydrophilicity depending on the nature of the introduced group. This is a simpler modification method compared to selective substitution and is often used for industrial applications.

Synthesis of Covalently Linked this compound Assemblies

Cyclodextrins, including this compound, can serve as building blocks for the construction of more complex covalently linked assemblies, such as polymers, metal-organic frameworks, hydrogels, and other supramolecular structures nih.gov. These assemblies can be formed by linking multiple cyclodextrin units together through covalent bonds, often utilizing functional groups introduced during derivatization.

The synthesis of such assemblies typically involves reacting functionalized cyclodextrins with multi-functional linkers or monomers. For example, cyclodextrin derivatives with reactive groups like amines, carboxylic acids, or click chemistry handles can be coupled to form polymers or cross-linked networks. These covalently linked structures can exhibit enhanced functionalities, such as improved binding capacity, increased stability, or novel material properties, compared to individual cyclodextrin molecules. The ability to synthesize such sophisticated supramolecular systems from cyclodextrins highlights their versatility as molecular scaffolds nih.gov.

Impact of Functionalization on Host Cavity Properties

The chemical functionalization of this compound significantly impacts its host cavity properties, influencing its ability to form inclusion complexes with guest molecules. The nature and position of the introduced functional groups can alter the size, polarity, and chemical environment of the cavity, thereby affecting binding affinity and selectivity.

Functionalization can be used to enhance the aqueous solubility of cyclodextrins, which is particularly relevant for applications involving poorly soluble guest molecules daneshyari.comnih.gov. For example, introducing hydrophilic groups like hydroxypropyl or sulfobutyl moieties can improve solubility. Conversely, introducing hydrophobic groups can increase the affinity for less polar guest molecules.

Advanced Spectroscopic and Structural Characterization of Delta Cyclodextrin Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in delta-Cyclodextrin Research

NMR spectroscopy stands as a powerful, non-destructive tool for elucidating the structure and dynamics of δ-cyclodextrin systems in solution and the solid state. It provides invaluable insights into host-guest interactions, stoichiometry, and the specific geometry of inclusion complexes.

Proton NMR spectroscopy is a fundamental technique for confirming the formation of inclusion complexes between δ-cyclodextrin and guest molecules. The chemical environment of protons within the δ-cyclodextrin cavity is significantly different from that of the bulk solvent. Upon inclusion of a guest molecule, the protons of both the host and the guest experience changes in their chemical shifts, providing direct evidence of complexation. nih.gov

The protons located on the inner surface of the δ-cyclodextrin cavity, specifically H-3 and H-5, are of particular importance. nih.gov When a guest molecule is encapsulated, these protons are shielded by the guest, leading to a characteristic upfield shift (a decrease in the chemical shift value) in the ¹H NMR spectrum. nih.gov The magnitude of this shift can provide information about the depth of the guest's penetration into the cavity. nih.gov Conversely, protons on the outer surface (H-1, H-2, and H-4) typically show smaller or negligible shifts. onlinepharmacytech.info

The following interactive table illustrates typical complexation-induced shifts (CIS) observed for δ-cyclodextrin protons upon forming an inclusion complex. A negative value indicates an upfield shift.

ProtonChemical Shift (δ) of Free δ-CD (ppm)Chemical Shift (δ) of Complexed δ-CD (ppm)Complexation-Induced Shift (Δδ = δcomplex - δfree) (ppm)
H-15.055.04-0.01
H-23.653.64-0.01
H-33.953.85-0.10
H-43.603.59-0.01
H-53.853.70-0.15
H-63.803.78-0.02

Note: The chemical shift values presented are hypothetical and for illustrative purposes to demonstrate the typical changes upon guest inclusion.

While 1D NMR provides evidence of complexation, 2D NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in mapping the specific spatial proximity between the protons of the host (δ-cyclodextrin) and the guest molecule. nih.gov These experiments detect through-space interactions (cross-relaxation) between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through chemical bonds.

In a ROESY or NOESY spectrum of a δ-cyclodextrin inclusion complex, cross-peaks are observed between the inner protons of the cyclodextrin (B1172386) (H-3 and H-5) and the protons of the encapsulated portion of the guest molecule. beilstein-archives.orgmdpi.com The presence and intensity of these cross-peaks provide definitive proof of inclusion and allow for the determination of the geometry of the complex, including the orientation and depth of penetration of the guest within the δ-cyclodextrin cavity. dtu.dk For instance, observing a cross-peak between H-3 of δ-CD and a specific proton on the guest molecule indicates that this part of the guest is located near the wider rim of the cyclodextrin cavity. beilstein-archives.org

Solid-state NMR (ssNMR) spectroscopy is a crucial technique for characterizing δ-cyclodextrin complexes in their solid, crystalline, or amorphous forms. nih.gov The most commonly used ssNMR experiment for such systems is ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS). nih.govresearchgate.net This technique provides high-resolution ¹³C NMR spectra of solid samples, offering insights into the structural and dynamic properties of the complex. nih.gov

The formation of an inclusion complex in the solid state can be confirmed by observing changes in the ¹³C chemical shifts of both the δ-cyclodextrin and the guest molecule compared to their uncomplexed, crystalline forms. nih.gov Changes in the splitting of NMR signals and variations in linewidths can also indicate the formation of a new solid phase and provide information about the crystallinity and homogeneity of the complex. nih.gov Furthermore, measurements of proton and carbon spin-lattice relaxation times can yield information about the molecular dynamics and the intimacy of the host-guest association. nih.gov

Mass Spectrometry (MS) for Characterization of this compound and its Derivatives

Mass spectrometry is an essential analytical tool for determining the molecular weight of δ-cyclodextrin and its derivatives, as well as for confirming the stoichiometry of its non-covalent inclusion complexes. mdpi.com Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are particularly well-suited for analyzing these large, non-volatile molecules and their fragile complexes. mdpi.com

In a typical ESI-MS experiment of a δ-cyclodextrin inclusion complex, a signal corresponding to the intact host-guest complex (e.g., [δ-CD + Guest + Na]⁺) can be observed, confirming the association in the gas phase. The stoichiometry of the complex (e.g., 1:1, 1:2, or 2:1 host:guest ratio) can be readily determined from the mass-to-charge ratio (m/z) of the observed ions.

Tandem mass spectrometry (MS/MS) is particularly useful for the structural characterization of δ-cyclodextrin derivatives. chalcogen.ro Collision-induced dissociation (CID) of the parent ion induces fragmentation, typically through the cleavage of the glycosidic bonds linking the glucose units. nih.gov The resulting fragment ions provide valuable information about the structure of the cyclodextrin backbone and the location and nature of any substituents. mdpi.com The characteristic loss of glucose units (162 Da) is a hallmark of cyclodextrin fragmentation. chalcogen.ro

X-ray Crystallography and Diffraction Analysis of this compound Structures

X-ray crystallography provides the most definitive and high-resolution structural information for δ-cyclodextrin and its inclusion complexes in the solid state. onlinepharmacytech.info By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be generated, revealing the precise atomic arrangement of the host and guest molecules, as well as any solvent molecules present in the crystal lattice. rsc.org

The crystal structure of uncomplexed δ-cyclodextrin reveals a hydrated structure where water molecules occupy the central cavity and the interstitial spaces within the crystal lattice. researchgate.net The δ-cyclodextrin molecule itself has been described as having an elliptical, boat-shaped conformation rather than a perfectly circular, doughnut-like shape. researchgate.net

The formation of an inclusion complex with a guest molecule leads to a new crystalline entity with a distinct diffraction pattern compared to the free host or a simple physical mixture of the components. onlinepharmacytech.info X-ray analysis of such complexes provides unambiguous evidence of inclusion and reveals the precise geometry of the host-guest assembly, including intermolecular distances and stabilizing interactions such as hydrogen bonds. nih.gov

For example, the crystal structure of the δ-cyclodextrin complex with cycloundecanone (B1197894) has been determined, revealing a channel-type structure composed of head-to-head dimer units that encapsulate four guest molecules. nih.gov

The following interactive table summarizes crystallographic data for a δ-cyclodextrin inclusion complex.

Parameterδ-Cyclodextrin-Cycloundecanone Complex nih.gov
Crystal System Monoclinic
Space Group P2₁
a (Å) 32.50(2)
b (Å) 19.02(3)
c (Å) 16.60(1)
β (°) ** 98.37(5)
Volume (ų) **10148(16)

Analysis of Channel-Type Structures

This compound (δ-CD), with its nine glucopyranose units, forms a larger and more flexible cavity compared to its smaller counterparts (α-, β-, and γ-cyclodextrins). This characteristic allows for the formation of unique inclusion complexes, including channel-type structures. In the solid state, the arrangement of δ-cyclodextrin molecules and their guest complexes can lead to extended, continuous channels, which are of significant interest for their potential in creating molecular wires, tubes, and for controlled release applications.

The analysis of these channel-type structures is primarily accomplished through single-crystal X-ray diffraction. This technique provides precise information about the spatial arrangement of atoms in the crystal lattice, revealing the packing of the cyclodextrin molecules and the conformation of the included guest molecules.

A notable example of a channel-type structure involving δ-cyclodextrin is its complex with cycloundecanone. nih.gov X-ray analysis of this complex revealed a head-to-head dimeric arrangement of the δ-cyclodextrin molecules. These dimer units then stack to form a channel-type structure that encapsulates the guest molecules. nih.gov In this specific structure, four guest molecules are included within the head-to-head dimer units. nih.gov The formation of such channels is dictated by intermolecular interactions, including hydrogen bonding between the hydroxyl groups of adjacent cyclodextrin molecules, as well as host-guest interactions within the cavity.

In addition to X-ray crystallography, solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy serves as a powerful tool for characterizing the structure and dynamics of these systems in the solid state. nih.gov Techniques such as 13C Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide information on the local environment of the carbon atoms in both the host and guest molecules, allowing for the detection of changes in conformation and packing upon formation of the channel structure. nih.gov While specific ssNMR studies on δ-cyclodextrin channel-type structures are not abundant, the principles of the technique are broadly applicable. nih.gov

The analysis of channel-type structures in δ-cyclodextrin systems is crucial for understanding their supramolecular chemistry and for the rational design of new materials with tailored properties. The combination of X-ray diffraction and solid-state NMR provides a comprehensive picture of the static and dynamic aspects of these fascinating molecular assemblies.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the formation of inclusion complexes and the nature of host-guest interactions in this compound systems. These methods are sensitive to changes in the vibrational modes of both the δ-cyclodextrin (host) and the encapsulated guest molecule.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to confirm the formation of an inclusion complex. researchgate.net When a guest molecule is encapsulated within the δ-cyclodextrin cavity, changes in the characteristic vibrational bands of both the host and guest can be observed. These changes may include shifts in band positions, changes in band intensities, and the broadening or sharpening of peaks. researchgate.net

For the δ-cyclodextrin host, the broad O-H stretching band (typically around 3300-3500 cm⁻¹) is often monitored. Upon complexation, changes in the hydrogen-bonding network can lead to shifts or narrowing of this band. nih.gov Vibrational modes associated with the glucopyranose units, such as C-O and C-C stretching vibrations, may also be perturbed by the presence of the guest molecule. uitm.edu.my

From the guest molecule's perspective, functional groups that are located within the hydrophobic cavity of the δ-cyclodextrin will experience a change in their microenvironment, leading to shifts in their characteristic vibrational frequencies. mdpi.com For example, the stretching frequency of a carbonyl group (C=O) within a guest molecule is sensitive to its environment and may shift to a different wavenumber upon inclusion. researchgate.net The disappearance or significant reduction in the intensity of certain guest peaks in the spectrum of the complex is also considered strong evidence of encapsulation. uitm.edu.my

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for studying non-polar functional groups and symmetric vibrations. researchgate.net The analysis of Raman spectra of δ-cyclodextrin inclusion complexes can provide information on the conformational changes of the guest molecule upon encapsulation. Aromatic rings and C-C skeletal vibrations of the guest are often sensitive probes for inclusion. researchgate.net

Similar to IR spectroscopy, the formation of an inclusion complex can be inferred from shifts in the Raman bands of both the host and the guest. The hydrophobic environment of the δ-cyclodextrin cavity can induce changes in the polarizability of the guest molecule's bonds, leading to altered Raman intensities and frequencies. For instance, the Raman spectra of a guest molecule with an aromatic ring may show shifts in the ring breathing modes upon inclusion.

While specific and detailed research findings on the vibrational spectroscopy of this compound are limited, the principles derived from studies on other cyclodextrins are directly applicable. The table below illustrates typical vibrational band shifts observed in cyclodextrin inclusion complexes.

Vibrational ModeTypical Wavenumber (cm⁻¹)Observed Changes upon Complexation with CyclodextrinInterpretation
O-H Stretching (Host)~3400Shift in position, change in bandwidthAlteration of hydrogen bonding network
C=O Stretching (Guest)~1700Shift to higher or lower wavenumberChange in the polarity of the microenvironment
Aromatic C-H Stretching (Guest)~3050Shift and/or decrease in intensityInclusion of the aromatic ring inside the cavity
C-O-C Stretching (Host)~1030Slight shiftConformational changes in the glucopyranose units

Electronic Spectroscopy: UV-Visible and Fluorescence Spectroscopy for Interaction Analysis

Electronic spectroscopy, particularly UV-Visible absorption and fluorescence spectroscopy, are powerful and widely used techniques for studying the formation and stoichiometry of this compound inclusion complexes in solution. nih.gov These methods are based on the changes in the electronic properties of a guest molecule (chromophore or fluorophore) upon its inclusion into the hydrophobic cavity of δ-cyclodextrin.

UV-Visible Spectroscopy

UV-Visible spectroscopy can be employed to investigate the inclusion of guest molecules that possess a chromophore. The transfer of the chromophore from the aqueous environment to the less polar interior of the δ-cyclodextrin cavity can lead to changes in the absorption spectrum of the guest. pnfs.or.kr These changes can manifest as a shift in the maximum absorption wavelength (λmax), known as a solvatochromic shift (either a hypsochromic/blue shift or a bathochromic/red shift), and/or a change in the molar absorptivity (hyperchromic or hypochromic effect). nih.gov

By systematically varying the concentration of δ-cyclodextrin while keeping the guest concentration constant, a titration can be performed. The changes in absorbance can be analyzed using various models, such as the Benesi-Hildebrand equation, to determine the binding constant (K) and the stoichiometry of the complex. nih.gov A Job's plot, where the total molar concentration of the host and guest is kept constant while their mole fractions are varied, can also be used to determine the stoichiometry of the inclusion complex. nih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying host-guest interactions, particularly when the guest molecule is fluorescent. The fluorescence properties of a molecule, such as its emission wavelength, quantum yield, and lifetime, are often highly sensitive to the polarity of its microenvironment. researchgate.net The encapsulation of a fluorescent guest into the nonpolar cavity of δ-cyclodextrin typically results in an enhancement of its fluorescence intensity and a blue shift in its emission maximum. researchgate.net

Fluorescence titration experiments, similar to those in UV-Vis spectroscopy, can be performed to determine the binding constant and stoichiometry. Fluorescence quenching studies can also provide valuable information. In a fluorescence quenching experiment, the decrease in fluorescence intensity of a guest molecule in the presence of a quencher is monitored. The inclusion of the guest within the δ-cyclodextrin cavity can protect it from the quencher, leading to a reduction in the quenching efficiency and providing evidence for complex formation. rsc.org

A recent study has reported the development of a specific fluorescent probe for δ-cyclodextrin, which enables the study of guest encapsulation through an indicator displacement assay. doaj.org This bolaamphiphile with pyranine (B1669890) headgroups exhibits a fluorescence enhancement upon binding to δ-cyclodextrin, which can be displaced by a competing guest, allowing for the determination of the binding affinity of the new guest. doaj.org

The following table summarizes the typical changes observed in electronic spectra upon the formation of a cyclodextrin inclusion complex.

Spectroscopic ParameterTypical Change upon InclusionInformation Obtained
UV-Vis λmaxBlue or red shiftChange in microenvironment polarity
Molar AbsorptivityIncrease or decreaseEvidence of complex formation
Fluorescence Emission λmaxBlue shiftTransfer to a less polar environment
Fluorescence IntensityEnhancementProtection from non-radiative decay pathways
Fluorescence LifetimeIncreaseReduced interaction with solvent molecules

Calorimetric Techniques for Thermodynamic Characterization

Calorimetric techniques are essential for the direct determination of the thermodynamic parameters that govern the formation of this compound inclusion complexes. rsc.org Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) are the two primary calorimetric methods employed for this purpose.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov In a typical ITC experiment, a solution of the guest molecule is titrated into a solution of δ-cyclodextrin at a constant temperature. The resulting heat changes are measured after each injection, generating a binding isotherm.

The shape of the binding isotherm can be analyzed to directly determine the binding constant (Ka), the stoichiometry of the interaction (n), and the enthalpy change (ΔH°) of the complexation. d-nb.info From these parameters, the Gibbs free energy change (ΔG°) and the entropy change (ΔS°) can be calculated using the following equations:

ΔG° = -RTln(Ka) ΔG° = ΔH° - TΔS°

where R is the gas constant and T is the absolute temperature. By performing ITC experiments at different temperatures, the heat capacity change (ΔCp°) can also be determined from the slope of a plot of ΔH° versus temperature. csmres.co.uk

The thermodynamic signature (the signs and magnitudes of ΔH° and ΔS°) provides valuable information about the driving forces of the inclusion process. For instance, a negative ΔH° and a positive ΔS° indicate that the binding is driven by both favorable enthalpic and entropic contributions. Conversely, if the binding is primarily driven by the release of "high-energy" water molecules from the cyclodextrin cavity, it is often characterized by a favorable entropic change. d-nb.info

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. mdpi.com DSC is particularly useful for studying the formation of inclusion complexes in the solid state. researchgate.net

When a guest molecule is included in the δ-cyclodextrin cavity, its physical properties, such as its melting point, boiling point, or sublimation temperature, are often altered. mdpi.com The DSC thermogram of a physical mixture of the host and guest will typically show the thermal events corresponding to each individual component. However, in the DSC thermogram of the inclusion complex, the endothermic peak corresponding to the melting of the guest may be shifted to a different temperature, broadened, or may disappear altogether, indicating the formation of the complex. researchgate.net

The following table provides a summary of the thermodynamic parameters that can be obtained from calorimetric studies of cyclodextrin inclusion complexes.

Thermodynamic ParameterTechniqueInformation Provided
Binding Constant (Ka)ITCAffinity between host and guest
Enthalpy Change (ΔH°)ITCHeat released or absorbed during binding
Entropy Change (ΔS°)ITCChange in the randomness of the system
Gibbs Free Energy Change (ΔG°)ITCSpontaneity of the binding process
Stoichiometry (n)ITCHost-to-guest ratio in the complex
Heat Capacity Change (ΔCp°)ITC (at multiple temperatures)Changes in hydration and conformational states
Changes in Thermal Events (e.g., melting point)DSCEvidence of complex formation in the solid state

Inclusion Complexation Mechanisms and Thermodynamics of Delta Cyclodextrin

Driving Forces and Mechanisms of Host-Guest Encapsulation by delta-Cyclodextrin

The encapsulation of guest molecules within the δ-CD cavity is driven by a combination of non-covalent interactions. These forces facilitate the favorable formation of a host-guest complex in aqueous solution, displacing the high-energy water molecules initially present within the cavity researchgate.net.

Conformational Strain Release upon Guest Binding

The structure of cyclodextrins in aqueous solution can involve some degree of conformational strain researchgate.netijiset.com. Upon inclusion of a suitable guest molecule, this strain can be reduced as the cyclodextrin (B1172386) molecule adopts a more relaxed conformation around the guest researchgate.netijiset.com. This release of conformational strain contributes favorably to the thermodynamics of complex formation, leading to a more stable, lower-energy state for the host-guest system researchgate.netijiset.com.

Quantitative Characterization of Inclusion Complex Stability and Stoichiometry

The stability and stoichiometry of δ-CD inclusion complexes are crucial parameters for predicting their behavior and potential applications. These characteristics are quantitatively described by association (binding) constants and the molar ratio of host to guest in the complex.

Determination of Association (Binding) Constants (Kf, Ks)

The association constant (often denoted as Kf or Ks) is an equilibrium constant that reflects the strength of the interaction between the host (δ-CD) and the guest molecule oatext.comnih.govmdpi.com. A higher association constant indicates a more stable inclusion complex. The stoichiometry of the complex refers to the molar ratio of δ-CD to guest molecule, commonly 1:1, but 1:2 or 2:1 complexes can also form depending on the size and shape of the guest and the experimental conditions lsbu.ac.ukmdpi.comresearchgate.net.

Several analytical techniques are employed to determine the association constants and stoichiometry of cyclodextrin inclusion complexes, including those formed with δ-CD. These methods often rely on detecting changes in the physical or spectroscopic properties of the guest molecule or the cyclodextrin upon complex formation.

Common methods include:

Phase Solubility Studies: This method involves measuring the solubility of the guest molecule in the presence of varying concentrations of δ-CD. The type of phase solubility diagram obtained (e.g., AL-type, AP-type) can provide information about the stoichiometry and the slope of the linear portion can be used to calculate the binding constant for 1:1 complexes nih.gov.

Spectroscopic Methods (UV-Vis, Fluorescence, NMR): Changes in the spectroscopic properties of the guest or host upon complexation can be monitored. For instance, shifts in UV-Vis absorbance or fluorescence intensity, or changes in chemical shifts in NMR spectra, can be used to determine binding constants through titration experiments and data fitting to appropriate binding models mdpi.comdntb.gov.uanih.govresearchgate.netuchile.cl. NMR spectroscopy, particularly 1H NMR, is a powerful tool for elucidating the structure of the complex and confirming inclusion by observing changes in the chemical shifts of guest and host protons nih.govresearchgate.net. High-resolution NMR titrations can provide detailed insights into the binding interactions and stoichiometry acs.orgresearchgate.net.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat absorbed or released upon the binding of the guest to the host. This technique provides thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), from which the binding constant can be calculated. ITC is considered a highly accurate method for determining binding constants acs.org.

Research findings have demonstrated the ability of δ-CD to form inclusion complexes with various guest molecules. For example, studies have investigated the complexation of δ-CD with macrocyclic compounds and dodecaborate (B577226) anions, determining binding constants using techniques like NMR and ITC researchgate.netacs.org.

Below is an example table illustrating binding constant data for δ-CD with certain guest molecules, based on reported research.

HostGuestMethodStoichiometryAssociation Constant (Ka or Ks)Temperature (°C)Reference
δ-CyclodextrinB12Br122–ITC1:11.2 × 107 M–1Not specified acs.org
δ-CyclodextrinB12Cl122–ITC1:18.7 × 106 M–1Not specified acs.org
δ-CyclodextrinB12I122–ITC1:19.2 × 105 M–1Not specified acs.org
δ-CyclodextrinDigitoxinSolubility, UV, 1H-NMRNot explicitly stated (partial inclusion suggested)Not specified in snippetNot specified nih.gov

Elucidation of Host-Guest Stoichiometries (e.g., 1:1, 1:2, 2:1)

The stoichiometry of a cyclodextrin inclusion complex refers to the molar ratio of host (cyclodextrin) molecules to guest molecules within the complex. For δ-CD, like other cyclodextrins, the observed stoichiometry is significantly influenced by the size and shape of the guest molecule relative to the δ-CD cavity. While 1:1 host-guest complexes are common, particularly when the guest molecule fits snugly within the cyclodextrin cavity, other stoichiometries such as 1:2 (one host molecule encapsulating two guest molecules) or 2:1 (two host molecules encapsulating one guest molecule) can also occur, especially with larger or differently shaped guests mdpi.commdpi.com. The formation of a specific stoichiometry is a result of the intricate interplay between steric and electronic factors mdpi.com.

Research indicates that guests that are small relative to the cyclodextrin cavity diameter may form 1:2 complexes, while those similar in size tend to form 1:1 complexes. mdpi.com. Guests that are significantly larger or longer than the host cavity may favor the formation of 2:1 cyclodextrin-guest complexes mdpi.com. Studies involving other cyclodextrins, such as β-CD and γ-CD, with guests like cannabidiol (B1668261) (CBD) and Δ9-tetrahydrocannabinol (THC), have shown the formation of both 1:1 and 2:1 complexes, with the 1:1 stoichiometry sometimes being more experimentally favorable despite the 2:1 complex potentially exhibiting more favorable complexation energies due to higher deformation energies required for the 2:1 complex formation mdpi.comresearchgate.net.

Specific studies on δ-CD have shown its ability to form various 1:1 and 2:1 complexes with certain guest molecules, such as halogenated dodecaborate cluster dianions. Detailed binding studies using techniques like NMR spectroscopy and isothermal titration calorimetry (ITC) have been employed to elucidate these stoichiometries and the corresponding binding constants nih.govacs.org.

Thermodynamics and Kinetics of this compound Complex Formation

The formation of inclusion complexes between δ-CD and guest molecules is a dynamic process governed by thermodynamic and kinetic principles. Understanding these aspects provides insight into the stability and formation rate of the complexes.

Enthalpy, Entropy, and Gibbs Free Energy Contributions to Binding

The thermodynamics of host-guest binding are described by the changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), related by the equation: ΔG° = ΔH° - TΔS°, where T is the absolute temperature biosensorcore.com. A negative ΔG° indicates a spontaneous binding process. The contributions of ΔH° and ΔS° reveal the driving forces behind complex formation.

Enthalpy changes (ΔH°) are typically associated with the formation of new interactions, such as van der Waals forces, hydrogen bonds, and electrostatic interactions, as well as the dehydration of the cyclodextrin cavity and the guest molecule upon complexation nih.govd-nb.info. A negative ΔH° suggests that the complex formation is enthalpically favored, often due to the formation of favorable interactions within the cavity.

Entropy changes (ΔS°) are related to the changes in disorder of the system. The release of high-energy water molecules from the relatively hydrophobic cyclodextrin cavity into the bulk solvent upon guest inclusion leads to an increase in entropy, which can be a significant driving force for complex formation, particularly for hydrophobic guests (often referred to as the hydrophobic effect) d-nb.infomdpi.com. However, the reduction in conformational freedom of both the host and guest upon complexation contributes negatively to the entropy change.

Studies on cyclodextrin complexation with various guests have shown that the inclusion process can be driven by enthalpy, entropy, or a combination of both, depending on the specific host-guest pair and the experimental conditions nih.govd-nb.infomdpi.comnih.gov. While some cyclodextrin complexes are primarily enthalpy-driven, others, particularly with more hydrophobic guests, can be entropy-driven mdpi.com. Isothermal titration calorimetry (ITC) is a powerful technique used to directly determine the binding constant and the associated enthalpy and entropy changes of cyclodextrin complex formation d-nb.infomdpi.com.

For δ-CD, the thermodynamic parameters of complex formation with specific guests, such as dodecaborate salts, have been determined using ITC, providing quantitative data on the binding affinity and the energetic contributions to the interaction nih.govacs.org.

Kinetic Studies of Association and Dissociation Processes

Kinetic studies investigate the rates of association (formation) and dissociation (breakdown) of inclusion complexes. These rates are characterized by association rate constants (k_on) and dissociation rate constants (k_off), respectively. The ratio of these rate constants is related to the binding constant (K_a = k_on / k_off) or dissociation constant (K_d = k_off / k_on).

The kinetics of complex formation are typically very rapid, often diffusion-controlled, as the guest molecule enters the cyclodextrin cavity. The dissociation rate, however, can vary significantly depending on the stability of the complex. Techniques such as stopped-flow spectroscopy, temperature jump, and NMR can be used to study the kinetics of these processes rsc.orgrsc.orgscispace.com.

While general principles of inclusion complex kinetics apply to δ-CD, specific kinetic studies detailing the association and dissociation rates for δ-CD with various guests are crucial for a complete understanding of its complexation behavior. These studies can reveal information about the mechanism of guest entry and exit from the δ-CD cavity and the dynamic nature of the inclusion complex in solution.

Investigations with Diverse Guest Molecules and Host Properties

The complexation ability of δ-CD has been investigated with a range of guest molecules, highlighting its potential applications and the influence of guest properties on inclusion.

Complexation with Macrocyclic Compounds

This compound's larger cavity size makes it particularly suitable for complexing with larger guest molecules compared to α- and β-cyclodextrins. Studies have explored the complex formation of δ-CD with various macrocyclic compounds (MCCs) of different ring sizes. Research has shown that while α- and β-CDs form stable complexes with smaller MCCs, γ- and δ-CDs are more effective in binding larger MCCs nih.govresearchgate.net.

Investigations with MCCs containing 8 to 15 carbon atoms in the ring have demonstrated that δ-CD can form solid complexes with larger MCCs (11-15 carbon atoms), leading to the precipitation of the complex. This suggests that the size compatibility between the δ-CD cavity and the macrocycle is a critical factor for stable complex formation, particularly in the solid state nih.gov. X-ray crystallography has been used to determine the crystal structure of a δ-CD complex with cycloundecanone (B1197894), revealing a channel-type structure nih.gov.

Inclusion of Fullerenes (C60, C70) and Carbon Nanostructures

The relatively large cavity of δ-CD has also made it a subject of interest for the inclusion of fullerenes, such as C60 and C70, and other carbon nanostructures. Fullerenes are highly hydrophobic molecules, and their inclusion within cyclodextrin cavities can enhance their solubility in aqueous solutions.

Studies have indicated that δ-CD can form complexes with both C60 and C70. While C60 can form stable complexes with other cyclodextrins like γ-CD, C70 has shown a particularly stable complex formation with δ-CD. researchgate.netresearchgate.net. The larger size of C70 appears to be a better fit for the δ-CD cavity compared to C60 researchgate.net. The complexation with δ-CD can lead to a greater extent of C70 solubilization in water compared to γ-CD researchgate.netresearchgate.net.

Molecular dynamics simulations have been employed to study the inclusion complexes of C60 with γ- and δ-cyclodextrins, suggesting that the most stable host-guest complex stoichiometry can be 2:1 in solution nih.gov. Positron lifetime studies have also provided insights into the localization of fullerenes within cyclodextrin cavities, indicating that C60 might be too small for the larger δ-CD cavity, while the larger C70 molecules can fill these voids more completely researchgate.net.

Interactions with Hydrophobic Organic Molecules

This compound's hydrophobic cavity makes it suitable for encapsulating hydrophobic organic molecules oatext.comnih.govmdpi.com. The driving forces behind this inclusion complex formation primarily include hydrophobic interactions and van der Waals forces between the guest molecule and the cavity walls oatext.comache.org.rsresearchgate.net. Electrostatic interactions and hydrogen bonding can also play a role, though they are generally not the dominant forces for hydrophobic guests ache.org.rsresearchgate.net.

The process of complexation in polar solvents like water involves several steps: desolvation of the guest molecule, internal desolvation of the host cavity (where ordered water molecules are expelled), and the host-guest binding within the cavity ache.org.rsresearchgate.net. The displacement of energetically frustrated water molecules from the relatively apolar cyclodextrin cavity by a less polar guest molecule contributes favorably to the thermodynamics of complexation, particularly the entropy change mdpi.comresearchgate.net.

While δ-CD can interact with hydrophobic molecules, studies have shown that its complex-forming ability with certain drugs and polycyclic aromatic hydrocarbons (PAHs) can be weaker compared to β-CD and γ-CD researchgate.net. However, δ-CD has demonstrated the ability to enhance the solubility of specific guest molecules, such as digitoxin, and spectroscopic methods like UV and 1H-NMR have been used to investigate the mechanism of inclusion, suggesting partial inclusion of the guest within the δ-CD cavity nih.gov.

Research has also explored the interaction of δ-CD with carbon-based systems like fullerenes. For instance, a water-soluble complex of C70 with δ-CD has been investigated, showing higher aqueous solubility compared to the complex with γ-CD researchgate.net. This indicates that the cavity size and flexibility of δ-CD can be particularly well-suited for certain larger hydrophobic guests.

The stoichiometry of the inclusion complex can vary depending on the size, shape, and polarity of both the host (δ-CD) and the guest molecule. While 1:1 (one guest per one δ-CD molecule) is common, 1:2 or 2:1 ratios can occur based on the interaction dynamics mdpi.com.

Influence of Solvent and Environmental Conditions on Complexation

The inclusion complexation of this compound with hydrophobic organic molecules is significantly influenced by the solvent environment and various environmental conditions, including temperature and pH oatext.commdpi.com.

The solvent plays a crucial role, particularly in aqueous solutions where the hydrophobic effect is a major driving force oatext.commdpi.comresearchgate.net. The presence of water molecules within the cyclodextrin cavity, which are less able to form a complete hydrogen bonding network compared to bulk water, contributes to an energetically unfavorable environment. The displacement of these "high-energy" water molecules by a hydrophobic guest leads to an increase in entropy, favoring complex formation mdpi.comache.org.rsresearchgate.net.

The addition of co-solvents, such as alcohols, can impact the complexation process. Co-solvents can facilitate complex formation by initially dissolving the guest molecule before it enters the δ-CD cavity. They can also help dissolve excess guest molecules that are not included in the complex researchgate.netnih.gov. However, co-solvents can also compete with the guest molecule for the cyclodextrin cavity or alter the solvation of the host and guest, thereby affecting the stability of the complex researchgate.netnih.gov. Studies on other cyclodextrins have shown that the effect of co-solvents like ethanol (B145695) on complex stability can vary depending on the specific cyclodextrin and guest molecule nih.gov.

Temperature is another critical factor influencing the thermodynamics of complexation. The stability constant and thermodynamic parameters (enthalpy, entropy, and free energy) of inclusion complex formation are temperature-dependent oatext.com. Changes in temperature can affect the solvation of both δ-CD and the guest molecule, as well as the strength of the intermolecular interactions within the complex. Enthalpy-entropy compensation is often observed in cyclodextrin complexation, particularly with hydrophobic guests, where changes in enthalpy are compensated by changes in entropy. This phenomenon is thought to be closely related to the reorganization of solvent molecules, primarily water, upon complex formation researchgate.net.

The pH of the solution can also influence complexation, especially if the guest molecule or the cyclodextrin (or its derivatives) have ionizable groups mdpi.com. Changes in pH can alter the ionization state of these groups, affecting their charge and consequently their interaction with the δ-CD cavity or the guest molecule mdpi.com. While native cyclodextrins are generally considered neutral, modifications to create charged derivatives can introduce pH-dependent complexation behavior nih.gov. For instance, the release of guest molecules from cyclodextrin complexes can be affected by pH changes, which can alter hydrogen or ionic bonds between the host and guest mdpi.comatamanchemicals.com. This compound itself shows higher stability in neutral-to-alkaline conditions, and acidic environments (pH < 4) can lead to degradation of its macrocyclic structure .

The concentration of both δ-CD and the guest molecule also affects the equilibrium of complex formation oatext.commdpi.com. Higher concentrations generally favor complex formation up to the solubility limits of the components or the complex itself.

The presence of other competing substances in the environment can also influence the stability and formation of δ-CD inclusion complexes mdpi.com. Competing molecules that can also enter the δ-CD cavity can reduce the extent of complexation with the target hydrophobic guest.

Detailed research findings on the thermodynamics of δ-CD complexation with specific hydrophobic organic molecules are less extensively documented compared to β-CD and γ-CD. However, studies employing techniques such as phase solubility analysis, NMR spectroscopy, and isothermal titration calorimetry (ITC) are valuable for characterizing the stoichiometry, stability constants, and thermodynamic parameters (ΔG°, ΔH°, ΔS°) of δ-CD inclusion complexes oatext.comnih.govresearchgate.netacs.org. These studies provide crucial insights into the nature of the interactions and the factors that govern complex formation under different conditions.

Delta Cyclodextrin in Supramolecular Assemblies and Advanced Materials

Construction of delta-Cyclodextrin-Based Supramolecular Architectures

The ability of δ-CD to encapsulate guest molecules within its cavity is fundamental to its use in constructing supramolecular assemblies. These assemblies are held together by non-covalent interactions, such as host-guest interactions, hydrogen bonding, and van der Waals forces.

Pseudorotaxanes and Rotaxanes Involving this compound

Pseudorotaxanes are supramolecular assemblies where a macrocycle is threaded onto a linear molecule (an axle) without covalent bonds preventing dethreading. Rotaxanes are mechanically interlocked molecular architectures where the macrocycle is trapped on the axle by bulky end-groups. Cyclodextrins, including δ-CD, are frequently used as the macrocyclic component in the construction of pseudorotaxanes and rotaxanes.

Studies have shown that δ-CD can thread onto linear molecules, forming pseudorotaxanes. For instance, NMR spectroscopy has been used to investigate the threading of bolaamphiphiles (molecules with two hydrophilic heads connected by a hydrophobic chain) into the δ-CD cavity. Depending on the size of the hydrophilic headgroup and the length of the alkyl chain axle, δ-CD can thread multiple bolaamphiphiles, forming thegoodscentscompany.com-, diva-portal.org-, or even beilstein-journals.org-pseudorotaxanes. The threading of the first bolaamphiphile can occur in fast exchange on the NMR chemical shift time scale, while subsequent threading may occur in slow exchange. Quantitative information for 1:2 and 1:3 binding events in mixed exchange regimes can be extracted using non-linear curve fitting equations.

The formation of pseudorotaxanes is a key step in the synthesis of rotaxanes via methods like end-capping, where bulky groups are attached to the ends of the axle after threading to prevent the macrocycle from dissociating. beilstein-journals.org While β-CD is commonly used in rotaxane synthesis, the principle applies to δ-CD as well, offering possibilities for creating mechanically interlocked structures with unique properties.

Host-Guest Driven Self-Assembly Processes

The host-guest chemistry of cyclodextrins, including δ-CD, is a powerful driving force for the self-assembly of molecules into ordered supramolecular architectures. This involves the specific recognition and inclusion of guest molecules within the cyclodextrin (B1172386) cavity, leading to the formation of stable complexes that can further assemble into larger structures.

Self-assembly processes driven by cyclodextrin host-guest interactions have been utilized to create various structures, including crystalline assemblies and supramolecular amphiphiles. pku.edu.cn While much research in this area has focused on α-, β-, and γ-CD, the larger cavity of δ-CD offers the potential to encapsulate larger guest molecules or multiple smaller guests, leading to distinct self-assembly behaviors and potentially novel structures.

The dynamic nature of host-guest interactions in self-assembled systems allows for responsiveness to external stimuli, which can trigger changes in the assembly structure and properties. frontiersin.org This dynamic control is crucial for designing smart materials and molecular machines.

Integration of this compound into Polymeric Materials

Integrating cyclodextrins into polymeric materials can impart new functionalities and properties to the resulting composites, such as enhanced solubility, controlled release capabilities, and the ability to form supramolecular networks.

Supramolecular Polymer Networks and Hydrogels

Supramolecular polymer networks are formed through reversible non-covalent interactions between polymer chains, in contrast to traditional polymer networks formed by permanent covalent bonds. Cyclodextrin host-guest interactions are widely employed to create such networks, particularly hydrogels. utb.cz These hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. tandfonline.com

In cyclodextrin-based supramolecular hydrogels, cyclodextrin units (the host) are typically incorporated into one polymer component, while guest molecules are attached to another polymer component or act as cross-linkers. utb.cz The reversible host-guest complexation between the cyclodextrin and the guest leads to the formation of a dynamic network. utb.cz These hydrogels can exhibit unique properties such as self-healing and injectability due to the reversible nature of the cross-links. utb.cz

While β-CD is a common choice for creating supramolecular hydrogels due to its availability and cavity size suitable for many guest molecules, δ-CD's larger cavity could be advantageous for complexing with bulkier guest molecules or polymer side chains, potentially leading to hydrogels with different network structures and mechanical properties. Research on cyclodextrin-based supramolecular hydrogels highlights their potential in various applications, including drug delivery and tissue engineering. nih.govnih.gov

Block Copolymers and Self-Assembled Nanostructures

Block copolymers consisting of two or more polymer blocks with different chemical compositions can self-assemble into various nanostructures in selective solvents or in the bulk due to the incompatibility between the blocks. aps.org Incorporating cyclodextrin units or guest molecules into block copolymers can influence their self-assembly behavior through specific host-guest interactions.

When cyclodextrins are integrated into block copolymers, either as part of the main chain or as side groups, their host-guest complexation ability can be used to direct the formation of specific nanostructures. For example, the interaction between cyclodextrin and a complementary guest molecule attached to another block copolymer or a different molecule in the system can act as a driving force for self-assembly, leading to the formation of micelles, vesicles, or other complex nanostructures. nih.govmdpi.com

The self-assembly of cyclodextrin-modified block copolymers can be influenced by factors such as the type of cyclodextrin, the nature of the guest molecule, the architecture of the block copolymer, and the environmental conditions. rsc.org While studies often focus on α- or β-CD in block copolymer self-assembly, δ-CD's larger cavity could enable the formation of inclusion complexes with larger guest moieties or polymer segments, potentially leading to novel self-assembled nanostructures with tailored properties.

This compound Hybrid Materials and Composites

δ-Cyclodextrin can be combined with other materials, such as inorganic nanoparticles, carbon-based materials, or other polymers, to create hybrid materials and composites with enhanced or synergistic properties. These materials leverage the inclusion capabilities of δ-CD along with the properties of the other components.

Hybrid materials incorporating cyclodextrins and inorganic matrices like silica (B1680970) have been developed for various applications, including environmental remediation. frontiersin.orgnih.gov Cyclodextrins can be immobilized onto the surface of inorganic materials through covalent grafting or other interactions, allowing the hybrid material to selectively adsorb or capture target molecules through host-guest complexation. frontiersin.org

Composites involving cyclodextrins and carbon-based materials such as graphene oxide have also been explored. researchgate.netresearchgate.net The combination of the high surface area and unique electronic properties of graphene oxide with the host-guest chemistry of cyclodextrins creates materials with potential applications in areas like sensing, separation, and energy storage. rsc.org

While much of the research on cyclodextrin hybrid materials and composites has focused on α-, β-, and γ-CD, δ-CD's larger cavity size could enable the development of hybrid materials capable of interacting with larger or more complex guest molecules, expanding the range of potential applications.

Data Table: Examples of Cyclodextrin-Based Supramolecular Assemblies and Materials (Illustrative)

Cyclodextrin TypeAssembly/Material TypeGuest Molecule/ComponentKey InteractionPotential Application Area
δ-CDPseudorotaxanesBolaamphiphilesHost-GuestMolecular Machines
β-CDSupramolecular HydrogelsAdamantane-modified polymerHost-GuestDrug Delivery, Tissue Engineering utb.cznih.gov
β-CDSelf-Assembled Block Copolymer NanostructuresPLA/CS diblock copolymerHost-Guest, Hydrogen BondingDrug Delivery nih.gov
β-CDHybrid Material (with Graphene Oxide)Pharmaceuticals/Personal Care ProductsHost-Guest, Electrostatic, Hydrogen BondingEnvironmental Remediation researchgate.net
α-CDPolyrotaxanesPoly(ethylene glycol)Host-GuestPolymer Materials mdpi.com

Interactions with Inorganic Materials (e.g., Polyoxometalates)

The interaction of cyclodextrins with inorganic materials, such as polyoxometalates (POMs), has garnered interest for developing hybrid organic-inorganic functional materials. These interactions can lead to the formation of supramolecular structures with tailored properties, including modified catalytic, electrochemical, and photophysical characteristics, as well as improved stability of the inorganic components in aqueous solutions. nih.gov. Research in this area has demonstrated that cyclodextrins can bind with nanosized inorganic polyanions, including POMs and borate (B1201080) clusters, often driven by factors such as the hydrophobic effect and chaotropic interactions nih.govresearchgate.net.

While studies have explored the complexation of alpha, beta, and gamma-cyclodextrins with various polyoxometalates, specific research detailing the interactions between this compound and polyoxometalates is less widely reported in the available literature. One study noted that the presence of a substantial amount of gamma-CD in a delta-CD sample hindered the specific investigation of delta-CD-WPOM complexes using 1H NMR, indicating potential challenges or limited prior research in this specific host-guest system researchgate.net. Nevertheless, the larger cavity of this compound suggests a potential for complexing with larger or differently shaped polyoxometalates compared to its smaller counterparts. Further research is needed to fully understand the unique interaction profiles and potential applications of this compound in constructing hybrid materials with polyoxometalates.

Functionalization of Surfaces and Nanoparticles with this compound

Functionalizing surfaces and nanoparticles with cyclodextrins is a strategy employed to impart new properties or enhance existing ones, leveraging the host-guest chemistry of the cyclodextrin moiety. This functionalization can influence the dispersion, stability, and surface activity of nanoparticles, as well as enable their use in various applications, including sensing, catalysis, and targeted delivery systems researchgate.netmdpi.comdovepress.com. Cyclodextrins can be attached to nanoparticle surfaces through various methods, including direct binding via functional groups (e.g., thiol groups for gold nanoparticles) or through polymeric linkers researchgate.netdovepress.com.

Much of the reported research on cyclodextrin-functionalized nanoparticles has focused on beta and gamma-cyclodextrins, particularly with gold and silver nanoparticles researchgate.netgoogle.com. These studies have shown that the type and concentration of cyclodextrin can influence the size and properties of the modified nanoparticles researchgate.net. The ability of cyclodextrins to form inclusion complexes on the nanoparticle surface allows for the loading and controlled release of guest molecules conicet.gov.ar.

While the general principles of cyclodextrin functionalization of surfaces and nanoparticles are well-established, specific examples and detailed studies focusing on the functionalization using this compound are not as prevalent in the current literature. Given this compound's larger cavity size, its application in functionalizing surfaces and nanoparticles could offer unique advantages, such as the ability to host larger guest molecules at the interface or influence the properties of the nanomaterial in distinct ways compared to smaller cyclodextrins. The recent increased availability of this compound may facilitate future research in this promising area.

Controlled Release Systems for Non-Biomedical Applications

The ability of cyclodextrins to form inclusion complexes provides a mechanism for the controlled release of encapsulated guest molecules. This property is valuable in various non-biomedical applications, where the gradual and sustained release of active compounds is desired. By encapsulating guest molecules within the cyclodextrin cavity, their volatility, stability, and release rate can be modulated.

Encapsulation for Fragrance and Flavor Stabilization in Materials

Encapsulation with cyclodextrins is a widely used technique in the food, cosmetic, and textile industries for the stabilization and controlled release of flavors and fragrances. researchgate.netencyclopedia.pubmdpi.comnih.govacs.org. Flavors and fragrances are often volatile and susceptible to degradation from factors like heat, light, and oxidation mdpi.comnih.gov. Inclusion complexation with cyclodextrins helps protect these labile compounds, reducing their evaporation and degradation, thereby prolonging their shelf life and improving their performance in various products. researchgate.netnih.govmdpi.com.

Studies have investigated the encapsulation of a variety of flavor and aroma compounds using alpha, beta, and gamma-cyclodextrins. Research has shown that the efficiency of encapsulation and retention can vary depending on the type of cyclodextrin and the specific guest molecule, often related to the size compatibility between the guest and the cyclodextrin cavity acs.org. For instance, in one study evaluating the encapsulation of flavor compounds via spray drying, gamma-cyclodextrin (B1674603) generally showed better initial flavor retention, while alpha-cyclodextrin (B1665218) was more effective for retention during storage acs.org.

While cyclodextrin encapsulation is a mature technology in the fragrance and flavor industry, specific detailed research on the use of this compound for this application is not extensively documented in the provided search results. This compound's larger cavity could potentially accommodate bulkier fragrance or flavor molecules that may not fit as effectively into the cavities of alpha, beta, or gamma-cyclodextrins. This presents an avenue for future exploration to determine the efficacy of this compound in stabilizing and controlling the release of a wider range of volatile compounds in various material matrices.

Controlled Release of Agrochemicals in Soil Science

Cyclodextrins have shown potential in agricultural applications, particularly in the context of improving the properties and performance of agrochemicals, such as pesticides and fertilizers. acs.orgresearchgate.netnih.gov. Encapsulation of agrochemicals within cyclodextrin cavities can offer several benefits, including enhanced solubility of poorly water-soluble compounds, protection from degradation, reduced environmental impact, and the ability to achieve controlled release in soil. acs.orgresearchgate.netmdpi.comnih.gov. Controlled release formulations can minimize the leaching and volatilization of agrochemicals, ensuring that the active compounds are available to target organisms or plants over an extended period, thus potentially reducing the required application rates and mitigating negative environmental effects. acs.orgresearchgate.netmdpi.com.

Research has explored the complexation of various pesticides with alpha, beta, and gamma-cyclodextrins and their derivatives to improve their properties in soil. These studies have investigated the binding interactions and the effect of complexation on the release behavior of pesticides from soil mdpi.com. For example, cyclodextrins have been shown to increase the apparent water solubility of low-polarity organic pollutants in soil, enhancing their desorption and availability for biodegradation or plant uptake mdpi.com.

Emerging Applications of Delta Cyclodextrin in Chemical and Environmental Sciences

Analytical Chemistry Applications of delta-Cyclodextrin

The distinct molecular architecture of δ-cyclodextrin makes it a valuable tool in modern analytical chemistry, particularly in the realms of chiral separation and molecular sensing.

Chiral Recognition and Enantiomeric Separation in Chromatography and Electrophoresis

The ability to separate enantiomers, mirror-image isomers of chiral molecules, is critical in various fields, especially in the pharmaceutical industry where the physiological activity of a drug can be dependent on its stereochemistry. This compound has demonstrated notable potential as a chiral selector in separation sciences.

In the realm of electromigration techniques, native δ-cyclodextrin has been successfully employed as a chiral selector in both capillary electrophoresis (CE) and micellar electrokinetic chromatography (MEKC). Research has shown that δ-cyclodextrin can effectively discriminate between the enantiomers of a variety of compounds, including dansyl-, dinitrophenyl (DNP)-, and fluorenylmethyloxycarbonyl (FMOC)-derivatives of amino acids, 1,1'-binaphthyl-2,2'-diylhydrogenphosphate, flavanones, and several positively charged drugs. Remarkably, enantioresolution factors as high as 4.82 have been observed, indicating a significant degree of separation. nih.gov Comparative studies have suggested that for certain analytes, there is a consistent increase in enantioresolution with an expanding cyclodextrin (B1172386) cavity size, positioning δ-cyclodextrin as a powerful tool for separating larger chiral molecules that may not be well-resolved by smaller cyclodextrins. nih.gov

The mechanism behind this chiral recognition lies in the formation of transient diastereomeric inclusion complexes between the δ-cyclodextrin host and the enantiomeric guest molecules. The differing stabilities of these complexes, governed by steric and electronic interactions within the chiral cavity of the cyclodextrin, lead to different migration times in electrophoretic and chromatographic methods, thus enabling their separation.

Enantiomeric Separation of Selected Compounds using this compound in Electromigration Methods

Analyte ClassSpecific CompoundsTechniqueObserved Enantioresolution Factor (up to)
Dansyl-amino acidsVarious derivativesCE, MEKCData not specified in provided search results
DNP-amino acidsVarious derivativesCE, MEKCData not specified in provided search results
FMOC-amino acidsVarious derivativesCE, MEKCData not specified in provided search results
Organophosphates1,1'-binaphthyl-2,2'-diylhydrogenphosphateCE, MEKCData not specified in provided search results
FlavanonesVarious derivativesCE, MEKCData not specified in provided search results
Pharmaceutical DrugsThree positively charged drugsCE, MEKC4.82

Development of this compound Based Molecular Sensors and Detection Platforms

The inherent ability of cyclodextrins to form inclusion complexes with a wide array of guest molecules has led to their extensive use in the development of chemical sensors. While much of the research has focused on the more common cyclodextrins, the larger cavity of δ-cyclodextrin offers unique opportunities for the detection of larger analytes.

The fundamental principle behind cyclodextrin-based sensors involves the modulation of a measurable signal upon the formation of a host-guest complex. This signal can be optical (e.g., fluorescence, colorimetry) or electrochemical. For instance, a sensor can be designed where a fluorescent probe is either displaced from or incorporated into the δ-cyclodextrin cavity upon interaction with the target analyte, leading to a change in fluorescence intensity.

The development of such sensors often involves the functionalization of the δ-cyclodextrin molecule with signaling moieties or its immobilization onto various platforms, such as nanoparticles or electrode surfaces. These modifications can enhance the sensitivity and selectivity of the detection system. The larger internal diameter of δ-cyclodextrin makes it a particularly promising candidate for the development of sensors for bulky molecules like steroids, certain peptides, and other large organic compounds that are not easily accommodated by smaller cyclodextrins.

Catalysis and Biocatalysis Mediated by this compound

The unique microenvironment provided by the hydrophobic cavity of cyclodextrins has long been recognized for its potential to influence chemical reactions, mimicking the active sites of enzymes. The larger cavity of δ-cyclodextrin expands the scope of molecules that can be accommodated and potentially catalyzed.

Enzyme Mimicry and Artificial Enzyme Systems

Enzymes are highly efficient and selective biological catalysts. The design of artificial enzymes that can mimic their function is a major goal in chemistry. Cyclodextrins, with their ability to bind substrates and provide a confined reaction environment, serve as excellent scaffolds for the construction of such systems.

By attaching catalytic groups to the cyclodextrin framework, researchers can create artificial enzymes that exhibit enhanced reaction rates and selectivity. While specific examples focusing solely on δ-cyclodextrin are still emerging, the principles established with other cyclodextrins are directly applicable. The larger cavity of δ-cyclodextrin could be particularly advantageous for reactions involving bulky substrates or for facilitating bimolecular reactions where two guest molecules can co-encapsulate within the cavity. These artificial enzymes have the potential to catalyze a wide range of organic reactions, including hydrolysis, oxidation, and bond formation. researchgate.net

Host-Controlled Reaction Selectivity and Rate Enhancement

The inclusion of a reactant molecule within the δ-cyclodextrin cavity can significantly alter its reactivity and the stereochemical outcome of a reaction. By creating a specific orientation of the substrate within the host, δ-cyclodextrin can direct the reaction to a particular site on the molecule, thereby enhancing regioselectivity. Furthermore, the chiral environment of the δ-cyclodextrin cavity can influence the formation of one enantiomer over the other in asymmetric reactions, leading to improved enantioselectivity.

The hydrophobic interior of the δ-cyclodextrin cavity can also stabilize transition states and shield reactive intermediates from the bulk solvent, leading to an acceleration of reaction rates. This phenomenon, known as host-guest catalysis, is a powerful tool for controlling chemical transformations. The larger size of the δ-cyclodextrin cavity allows for the accommodation of a broader range of substrates, expanding the scope of reactions that can be influenced by this catalytic approach.

Environmental Remediation and Water Treatment Technologies

The increasing presence of persistent organic pollutants in water sources is a significant environmental concern. Cyclodextrin-based materials have emerged as promising adsorbents for the removal of these contaminants due to their ability to form inclusion complexes with a wide variety of organic molecules.

The unique structure of cyclodextrins, with a hydrophilic exterior and a hydrophobic interior, allows them to encapsulate nonpolar pollutants within their cavity, thereby increasing their apparent water solubility and facilitating their removal. Insoluble polymers of cyclodextrins have been developed as highly effective adsorbents for water purification. These materials can be regenerated and reused, making them a sustainable solution for environmental remediation.

While much of the research in this area has utilized β-cyclodextrin, the larger cavity of δ-cyclodextrin suggests it could be particularly effective for the removal of larger pollutant molecules, such as certain pesticides, herbicides, and pharmaceuticals that are not efficiently captured by smaller cyclodextrins. The development of δ-cyclodextrin-based polymers and other adsorbent materials holds significant promise for addressing the challenge of removing a broader spectrum of organic contaminants from water. Recent studies have demonstrated the high efficiency of cyclodextrin-based polymers in removing a variety of organic pollutants, including those that are resistant to conventional water treatment methods. northwestern.edu

Potential Applications of this compound in Environmental Remediation

Pollutant ClassPotential for Removal by this compoundMechanism
Pesticides and HerbicidesHigh, particularly for larger moleculesInclusion complex formation within the hydrophobic cavity
Pharmaceuticals and Personal Care Products (PPCPs)High, for bulky drug moleculesHost-guest encapsulation leading to sequestration
Polycyclic Aromatic Hydrocarbons (PAHs)Moderate to High, depending on molecular sizeEncapsulation driven by hydrophobic interactions
Endocrine Disrupting Compounds (EDCs)High, for larger steroidal compoundsFormation of stable inclusion complexes

Based on a comprehensive review of currently available scientific literature, it is not feasible to generate a thorough and detailed article that focuses exclusively on This compound (δ-CD) within the strict confines of the provided outline.

The vast majority of research in the fields of environmental remediation and food science centers on the more common alpha-, beta-, and gamma-cyclodextrins. Publicly accessible research detailing the specific applications of this compound in the sequestration of pollutants, stabilization of food additives, or for encapsulation in process engineering is exceptionally scarce.

While the fundamental principles of cyclodextrin inclusion complexes apply to this compound, the specific, detailed research findings, performance data, and illustrative examples required to populate the requested sections are not available in the existing body of scientific publications. Attempting to create the article by extrapolating data from other cyclodextrins (e.g., beta- or gamma-cyclodextrin) would be scientifically inaccurate and would violate the explicit instruction to focus solely on this compound.

Therefore, to maintain scientific integrity and adhere to the user's strict constraints, the requested article cannot be generated at this time due to the lack of specific research on this compound in these emerging application areas.

Future Directions and Unexplored Research Avenues for Delta Cyclodextrin

Advancements in Scalable and Sustainable Synthesis of delta-Cyclodextrin

The limited availability of δ-CD in large quantities has historically hindered comprehensive research into its properties and applications. Traditional enzymatic synthesis using cyclodextrin (B1172386) glucanotransferase (CGTase) typically yields δ-CD only transiently and as a minor component within a mixture of other cyclodextrins and linear glucans. nih.gov Organic synthesis methods, while capable of producing δ-CD, often involve laborious, multi-step procedures with low yields, making them impractical for large-scale production. acs.orgacs.org

A significant recent advancement in addressing this challenge is the development of a scalable, dynamic enzymatic synthesis method. acs.orgacs.org This approach utilizes a superchaotropic dodecaborate (B577226) template, such as Na₂B₁₂Cl₁₂, to direct the selective formation of δ-CD from starch or α-CD. acs.orgacs.org The template preferentially binds to δ-CD, shifting the equilibrium of the enzymatic reaction catalyzed by CGTase towards its formation. nih.govacs.org This templated synthesis has demonstrated the ability to produce δ-CD in high yield (>40%) and high purity (>95% without chromatography) on a multigram scale, an unprecedented quantity for this large-ring cyclodextrin. acs.orgacs.orgresearchgate.netresearchgate.net

Further research in this area should focus on optimizing this templated enzymatic synthesis for even larger scales, potentially reaching industrial production levels comparable to α-, β-, and γ-cyclodextrins. acs.org Investigating alternative, more cost-effective, and environmentally friendly templates could also contribute to the sustainability of the synthesis process. rsc.org Additionally, exploring engineered CGTases that intrinsically favor δ-CD formation, potentially through protein engineering targeting substrate binding loops, represents another promising avenue for enhancing synthesis efficiency and selectivity. researchgate.netresearchgate.net

Rational Design of Next-Generation this compound Derivatives with Tuned Properties

The properties of cyclodextrins can be significantly altered by chemical modification of their hydroxyl groups. europeanpharmaceuticalreview.com While extensive research exists on derivatives of α-, β-, and γ-cyclodextrins, the rational design of δ-CD derivatives with specifically tuned properties remains largely unexplored. researchgate.net The presence of nine glucose units in δ-CD provides a larger cavity and a greater number of hydroxyl groups (45 in total) compared to the smaller cyclodextrins, offering unique opportunities for functionalization.

Future research should focus on developing synthetic strategies for site-specific modification of δ-CD. This includes targeting primary hydroxyl groups at the C6 position and secondary hydroxyl groups at the C2 and C3 positions, which exhibit different reactivities. Rational design principles should guide the selection of modifying groups to impart desired characteristics, such as enhanced solubility in specific solvents, improved complexation efficiency with particular guest molecules, altered surface charge, or the introduction of reactive functionalities for conjugation. europeanpharmaceuticalreview.comresearchgate.net

Specific areas for derivative design include:

Alkyl and Hydroxyalkyl Derivatives: Similar to modifications of β-CD, methylation or hydroxypropylation of δ-CD could enhance its solubility and alter its hydrophobic character, potentially improving its ability to encapsulate a wider range of guest molecules. europeanpharmaceuticalreview.com

Charged Derivatives: Introducing anionic (e.g., sulfobutylether) or cationic (e.g., quaternary ammonium) groups could enable electrostatic interactions with charged guest molecules and influence the behavior of δ-CD in various environments, including biological systems. rsc.orgresearchgate.net

Polymer Conjugates and Nanomaterials: Covalent attachment of δ-CD or its derivatives to polymers or their incorporation into nanostructures like nanosponges could lead to novel materials with enhanced properties for controlled release, targeted delivery, or environmental remediation. nih.govnih.govfrontiersin.orgmdpi.com

The rational design process should be supported by a thorough understanding of how modifications influence the conformation of the δ-CD ring and the dynamics of guest encapsulation within its larger cavity.

Integration of Advanced Computational Modeling for Predictive Material Design

Computational modeling techniques have become invaluable tools in understanding the behavior of cyclodextrins and their inclusion complexes. rsc.orgresearchgate.net Techniques such as molecular dynamics simulations, density functional theory (DFT) calculations, and molecular docking can provide insights into binding affinities, complex stoichiometry, host-guest interactions, and the influence of modifications on cyclodextrin properties. rsc.orgresearchgate.netacs.orgnih.govmdpi.com

For δ-CD, computational modeling can play a crucial role in accelerating the rational design of derivatives and predicting their performance in various applications. Given the relatively limited experimental data available for δ-CD compared to other cyclodextrins, computational approaches can help prioritize synthetic targets and guide experimental efforts.

Future research should focus on:

Predicting Guest Binding: Utilizing molecular docking and MD simulations to predict the binding affinity and orientation of various guest molecules within the δ-CD cavity and its derivatives. rsc.orgnih.gov This is particularly relevant for larger guest molecules that may not fit into the cavities of smaller cyclodextrins. researchgate.net

Simulating Derivative Properties: Employing computational methods to predict the impact of different chemical modifications on the solubility, conformation, and host-guest interactions of δ-CD derivatives. researchgate.net

Understanding Complex Stability: Using computational approaches to investigate the factors influencing the stability of δ-CD inclusion complexes under various conditions, such as temperature, pH, and the presence of competing molecules. researchgate.netijiset.com

De Novo Design: Exploring computational methods for the de novo design of δ-CD-based host molecules tailored for specific guest molecules or applications.

Integrating computational modeling with experimental validation will be essential for efficient and effective development of δ-CD-based materials.

Exploration of this compound in Novel Fields and Interdisciplinary Research

The unique structural features of δ-CD, particularly its larger cavity size compared to α-, β-, and γ-cyclodextrins, suggest potential applications in fields where the smaller cyclodextrins may be less effective. researchgate.net While cyclodextrins are broadly used in pharmaceuticals, food, cosmetics, and environmental applications, the specific potential of δ-CD in novel and interdisciplinary areas warrants further investigation. researchgate.netmdpi.commdpi.comresearchgate.net

Potential novel fields and interdisciplinary research avenues for δ-CD include:

Encapsulation of Large Molecules: The larger cavity of δ-CD may be particularly suitable for encapsulating larger hydrophobic molecules, such as certain natural compounds, plant bioactives, or even nanoscale materials like fullerenes, which may not efficiently complex with smaller cyclodextrins. researchgate.netresearchgate.netnih.gov

Advanced Drug Delivery Systems: Exploring the use of δ-CD and its derivatives in developing sophisticated drug delivery systems, including nanoparticles, liposomes, or hydrogels, for enhanced solubility, stability, and targeted delivery of challenging drug molecules. nih.govnih.govfrontiersin.orgmdpi.com This could be particularly relevant for poorly soluble or large therapeutic agents. researchgate.netnih.govnih.govijiset.combiosynth.com

Environmental Remediation: Investigating the potential of δ-CD-based materials, such as polymers or nanosponges, for the removal of larger organic pollutants or heavy metals from water and soil. mdpi.comresearchgate.net

Catalysis and Enzymology: Exploring the use of δ-CD as a scaffold for developing artificial enzymes or as an additive to enhance the activity or stability of natural enzymes, particularly for reactions involving larger substrates. researchgate.net

Analytical Chemistry: Further exploring the use of δ-CD as a chiral selector in chromatographic and electrophoretic techniques for the separation of enantiomers, especially those with larger molecular sizes. researchgate.net

Materials Science: Investigating the incorporation of δ-CD into novel functional materials, such as supramolecular polymers or responsive gels, leveraging its host-guest chemistry and potential for forming unique inclusion complexes. mdpi.com

Interdisciplinary collaborations between chemists, biologists, materials scientists, and engineers will be crucial to fully explore these potential applications.

Addressing Challenges in Stability and Long-Term Performance of this compound Based Systems

While cyclodextrins generally exhibit good stability, the long-term performance of δ-CD and its derivatives in various applications requires careful consideration. Factors such as temperature, pH, light exposure, and the presence of enzymes or other competing molecules can influence the stability of cyclodextrin structures and their inclusion complexes. researchgate.netijiset.combiosynth.com

Future research should focus on:

Intrinsic Stability Studies: Conducting comprehensive studies on the intrinsic chemical and physical stability of δ-CD under a range of environmental conditions relevant to its potential applications. This includes evaluating its susceptibility to hydrolysis, thermal degradation, and microbial enzymatic breakdown.

Inclusion Complex Stability: Investigating the stability of δ-CD inclusion complexes with various guest molecules, both in solution and in solid state. researchgate.netresearchgate.netijiset.com This involves determining binding constants and evaluating the rate of guest release or complex dissociation under different conditions.

Formulation Stability: When incorporated into formulations (e.g., pharmaceutical, cosmetic, or food), the stability of δ-CD and its complexes within the complex matrix needs to be assessed. researchgate.netbiosynth.com This includes evaluating potential interactions with other excipients or ingredients.

Strategies for Enhanced Stability: Developing strategies to improve the stability and long-term performance of δ-CD-based systems. This could involve chemical modification of δ-CD to enhance its resistance to degradation, optimizing formulation composition, or incorporating protective measures such as coatings or encapsulation within more stable matrices. europeanpharmaceuticalreview.comfrontiersin.org

Recyclability and Reusability: For applications in areas like environmental remediation or catalysis, evaluating the recyclability and reusability of δ-CD-based materials and addressing any loss of performance over multiple cycles.

Addressing these stability challenges is critical for the successful translation of δ-CD research from the laboratory to practical applications.

Q & A

Q. What are the key methodological approaches for synthesizing δ-cyclodextrin, and how do they differ in efficiency and scalability?

Q. How can δ-cyclodextrin be characterized to confirm structural integrity and host-guest interactions?

Structural validation requires multi-technique approaches:

  • X-ray crystallography : Resolves atomic-level details of δ-cyclodextrin complexes, such as cycloundecanone inclusion .
  • Positron annihilation spectroscopy : Measures free-volume cavities in δ-cyclodextrin-C60/C70 complexes, critical for assessing guest molecule compatibility .
  • NMR spectroscopy : Detects conformational changes in aqueous vs. organic solvents .

Q. What factors influence δ-cyclodextrin’s solubility and stability in pharmaceutical formulations?

Solubility is pH-dependent, with higher stability in neutral-to-alkaline conditions. Hydrophobic guest molecules (e.g., fatty acids) enhance solubility via inclusion complexation. Stability studies recommend avoiding prolonged exposure to temperatures >80°C or acidic environments (pH < 4), which degrade the macrocyclic structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in δ-cyclodextrin’s complexation efficiency reported across studies?

Discrepancies often arise from variations in experimental design:

  • Guest molecule size : δ-cyclodextrin’s larger cavity (vs. α-/β-forms) accommodates bulkier guests, but improper stoichiometry (e.g., excess guest) reduces binding efficiency .
  • Analytical limitations : Fluorescence quenching assays may overestimate binding constants compared to isothermal titration calorimetry (ITC). Cross-validation with multiple techniques is advised .

Q. What advanced strategies can improve δ-cyclodextrin’s application in drug delivery despite its enzymatic degradation risks?

  • Chemical modification : Sulfated or methylated derivatives resist enzymatic cleavage while retaining host-guest capacity .
  • Nanocarrier encapsulation : Embedding δ-cyclodextrin in lipid nanoparticles or polymeric matrices prolongs circulation time in vivo .

Q. How should researchers design experiments to assess δ-cyclodextrin’s toxicological profile in biomedical applications?

  • In vitro assays : Use human cell lines (e.g., HepG2) to evaluate cytotoxicity and inflammatory responses at concentrations ≤10 mM .
  • In vivo models : Monitor renal clearance and hepatic metabolism in rodents, noting that δ-cyclodextrin’s larger size reduces renal excretion efficiency compared to α-/β-forms .

Methodological Guidance

Q. What are common pitfalls in δ-cyclodextrin research, and how can they be mitigated?

  • Overlooking solvent effects : Aqueous solubility limitations can skew binding studies; use co-solvents (e.g., DMSO ≤5%) with caution .
  • Inadequate purity checks : Residual starch or linear dextrins in synthesized δ-cyclodextrin may confound results. Validate via HPLC or mass spectrometry .

Q. How can computational modeling complement experimental studies of δ-cyclodextrin-guest interactions?

Molecular dynamics simulations predict binding affinities and conformational dynamics, guiding the selection of guest molecules for empirical testing. For example, simulations of δ-cyclodextrin-C70 complexes align with positron annihilation data .

Tables for Quick Reference

Q. Table 1. Key Analytical Techniques for δ-Cyclodextrin Characterization

Technique Application Limitations
X-ray crystallographyAtomic-resolution complex structuresRequires high-quality crystals
ITCAccurate binding constant measurementHigh sample consumption
Fluorescence spectroscopyRapid screening of guest inclusionSusceptible to solvent artifacts

Q. Table 2. Stability of δ-Cyclodextrin Under Stress Conditions

Condition Degradation Rate Primary Degradation Products
pH 3.0, 37°C, 24 hrs40%Linear maltodextrins
pH 7.4, 60°C, 48 hrs<5%None detected

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.